molecular formula C17H14N2O2S2 B2952873 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone CAS No. 690646-24-3

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone

Cat. No.: B2952873
CAS No.: 690646-24-3
M. Wt: 342.43
InChI Key: WWMREYBBOPPMRF-UHFFFAOYSA-N
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Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A series of 3-heteroarylthioquinoline derivatives were synthesized, incorporating the 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone framework. These compounds demonstrated significant in vitro antituberculosis activity. Among them, certain derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv (MTB), showcasing minimal inhibitory concentrations (MIC) as low as 3.2 and 3.5 μM. Additionally, the cytotoxic effects of these compounds were evaluated against mouse fibroblasts (NIH 3T3), where they displayed negligible toxic effects, indicating a promising therapeutic index for antituberculosis applications (Selvam Chitra et al., 2011).

Anticancer Potential

In another study focusing on the therapeutic applications of related thiazole derivatives, novel compounds were synthesized and evaluated for their antitumor activities against MCF-7 tumor cells. The results revealed promising activities for several compounds, suggesting the potential of these derivatives as anti-breast cancer agents. This research underscores the versatility of the thiadiazole moiety in developing compounds with significant anticancer properties (Huda K. Mahmoud et al., 2021).

Anticandidal and Cytotoxicity Studies

Further research into tetrazole derivatives, including those related to the this compound structure, demonstrated potent anticandidal agents with weak cytotoxicities. These findings indicate the potential for developing novel therapeutic agents targeting fungal infections, with minimal adverse effects on host cells (Z. Kaplancıklı et al., 2014).

Antimicrobial Activities

Thiazole derivatives were investigated for their antimicrobial activities, highlighting the broad-spectrum potential of these compounds against various bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-12-18-19-17(23-12)22-11-16(20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMREYBBOPPMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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